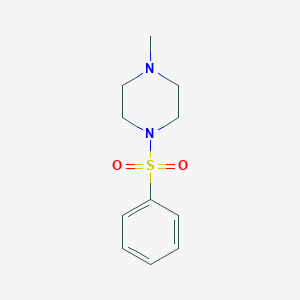

1-Methyl-4-(phenylsulfonyl)piperazine

Descripción general

Descripción

1-Methyl-4-(phenylsulfonyl)piperazine is an organic compound with the molecular formula C11H16N2O2S. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a benzenesulfonyl group and a methyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-4-(phenylsulfonyl)piperazine can be synthesized through the nucleophilic substitution reaction of 4-methylpiperazine with benzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the deprotonation of the piperazine nitrogen, allowing it to attack the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of 1-benzenesulfonyl-4-methyl-piperazine can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfinyl or sulfhydryl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or triethylamine.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or sulfhydryl derivatives.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-Methyl-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1-benzenesulfonyl-4-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound features a benzhydryl group instead of a methyl group, leading to different pharmacological properties.

1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: The presence of a nitro group introduces additional reactivity and potential biological activity.

Uniqueness

1-Methyl-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzenesulfonyl and methyl groups enhances its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

1-Methyl-4-(phenylsulfonyl)piperazine (MSP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of MSP, focusing on its antimalarial and antibacterial effects, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is a common motif in many bioactive compounds. The phenylsulfonyl group enhances the compound's solubility and biological activity.

Antimalarial Activity

Recent studies have highlighted MSP's significant antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound has been shown to inhibit erythrocyte invasion by merozoites, a critical step in the malaria life cycle.

Key Findings:

- Erythrocyte Invasion Inhibition : MSP and its analogs effectively block the invasion of red blood cells by P. falciparum merozoites. This mechanism suggests potential as a novel therapeutic target against malaria, especially in light of rising resistance to existing treatments like artemisinin derivatives .

- Activity Against Resistant Strains : The optimized phenylsulfonyl piperazines demonstrated comparable efficacy against multidrug-resistant strains of P. falciparum, indicating their potential utility in treating resistant malaria cases .

Antibacterial Activity

MSP also exhibits antibacterial properties, particularly against certain Gram-positive and Gram-negative bacteria. Its structural features contribute to its effectiveness in inhibiting bacterial growth.

Research Insights:

- Selectivity for Chlamydia : Studies suggest that compounds similar to MSP can selectively target Chlamydia species, offering a starting point for developing new antibiotics that are effective against this pathogen .

- Broad Spectrum : MSP's derivatives have shown activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae, although they are less potent compared to established antibiotics .

Case Study 1: Antimalarial Screening

In a study conducted using transgenic P. falciparum expressing a bioluminescent reporter, MSP was identified as a specific inhibitor of erythrocyte invasion. The optimization process revealed that certain functional groups were essential for enhancing antimalarial potency, leading to the development of more effective analogs .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial activity of MSP-related compounds against clinical isolates. The results indicated that while some derivatives exhibited moderate potency, they also maintained low toxicity towards human cells, making them viable candidates for further development .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-12-7-9-13(10-8-12)16(14,15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKYKYNYJREWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293665 | |

| Record name | 1-Benzenesulfonyl-4-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66739-87-5 | |

| Record name | 66739-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzenesulfonyl-4-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.